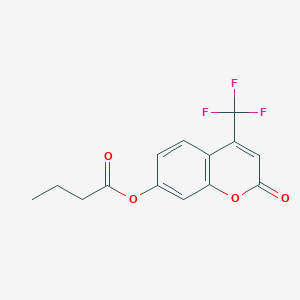

4-(Trifluoromethyl)umbelliferyl butyrate

Description

Historical Context of Umbelliferone-Based Fluorophores in Enzymology

Umbelliferone (B1683723), also known as 7-hydroxycoumarin, is a naturally occurring compound found in plants of the Apiaceae family. Its derivatives have a long history of use as fluorescent indicators in various scientific disciplines. In enzymology, the utility of umbelliferone-based fluorophores became apparent due to their favorable spectroscopic properties, including strong absorption in the near-ultraviolet range and emission of bright blue fluorescence.

Early applications of umbelliferone derivatives as fluorogenic substrates focused on the detection of hydrolase enzymes. By attaching a specific chemical group to the 7-hydroxyl position of umbelliferone via an ester or glycosidic linkage, a non-fluorescent substrate is created. Enzymatic cleavage of this linkage liberates the highly fluorescent umbelliferone, providing a clear signal of enzyme activity. This principle has been widely applied to create a diverse range of fluorogenic substrates for enzymes such as glycosidases, phosphatases, and esterases.

The Significance of Substrate Design in Fluorescent Enzymatic Assays

The design of a fluorogenic substrate is critical to the success and reliability of an enzymatic assay. Several key factors must be considered to ensure that the substrate is a sensitive and specific tool for measuring the activity of the target enzyme. The recognition moiety of the substrate, which is the part of the molecule that the enzyme binds to and acts upon, must be carefully chosen to mimic the natural substrate of the enzyme as closely as possible. This ensures high specificity and minimizes off-target reactions with other enzymes that may be present in a biological sample.

Furthermore, the linkage between the recognition moiety and the fluorophore must be stable under the assay conditions but readily cleaved by the target enzyme. The fluorophore itself should have a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence, and a large Stokes shift (the difference between the excitation and emission wavelengths) to minimize background interference. The solubility of both the substrate and the fluorescent product in the assay buffer is also a crucial consideration to ensure accurate and reproducible results.

Overview of 4-(Trifluoromethyl)umbelliferyl Butyrate (B1204436) as a Specialized Fluorogenic Substrate

4-(Trifluoromethyl)umbelliferyl butyrate is a specialized fluorogenic substrate designed for the detection and quantification of esterase and lipase (B570770) activity. This compound consists of a butyrate group attached to the 7-hydroxyl position of 4-(trifluoromethyl)umbelliferone. The introduction of the trifluoromethyl group at the 4-position of the umbelliferone core has been shown to enhance the fluorescence properties of the resulting fluorophore, leading to improved sensitivity in enzymatic assays.

Upon enzymatic hydrolysis of the ester bond by an esterase or lipase, the highly fluorescent 4-(trifluoromethyl)umbelliferone is released. The rate of fluorescence increase is directly proportional to the enzyme's activity. This substrate has found applications in various research areas, including drug discovery, diagnostics, and industrial biotechnology, where the sensitive detection of esterolytic activity is crucial.

Physicochemical Properties and Synthesis of 4-(Trifluoromethyl)umbelliferyl Butyrate

The utility of 4-(Trifluoromethyl)umbelliferyl butyrate as a fluorogenic substrate is underpinned by its distinct physicochemical properties and a viable synthetic route for its preparation.

Molecular Structure and Properties : The molecular structure of 4-(Trifluoromethyl)umbelliferyl butyrate combines the fluorophoric core of 4-(trifluoromethyl)umbelliferone with a butyrate ester linkage. This design renders the molecule essentially non-fluorescent. The key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₁F₃O₄ |

| Molecular Weight | 300.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Synthesis of 4-(Trifluoromethyl)umbelliferyl Butyrate : The synthesis of 4-(Trifluoromethyl)umbelliferyl butyrate is typically achieved through an esterification reaction between 4-(trifluoromethyl)umbelliferone and a butyrylating agent. A common method involves the reaction of 4-(trifluoromethyl)umbelliferone with butyric anhydride or butyryl chloride in the presence of a base, such as pyridine or triethylamine (B128534), to catalyze the reaction and neutralize the acidic byproduct. The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the reactants and products. Purification of the final product is often achieved through recrystallization or column chromatography.

Mechanism of Action and Enzymatic Hydrolysis

The functionality of 4-(Trifluoromethyl)umbelliferyl butyrate as a fluorogenic substrate lies in its enzymatic hydrolysis.

Enzymatic Cleavage of the Ester Bond : Esterases and lipases catalyze the hydrolysis of the ester bond in 4-(Trifluoromethyl)umbelliferyl butyrate. This reaction involves the nucleophilic attack of a serine residue in the active site of the enzyme on the carbonyl carbon of the butyrate group. This leads to the formation of a transient acyl-enzyme intermediate and the release of the fluorescent 4-(trifluoromethyl)umbelliferone. The acyl-enzyme intermediate is then hydrolyzed by water, regenerating the free enzyme and releasing butyric acid.

Release of the Fluorophore 4-(Trifluoromethyl)umbelliferone : The enzymatic cleavage of the butyrate group from the 7-hydroxyl position of the umbelliferone core results in the formation of 4-(trifluoromethyl)umbelliferone. This product is a highly fluorescent molecule with distinct spectroscopic properties.

The spectroscopic properties of the substrate and its fluorescent product are detailed in the table below:

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 4-(Trifluoromethyl)umbelliferyl butyrate | Non-fluorescent | - |

| 4-(Trifluoromethyl)umbelliferone | ~385 | ~502 |

Applications in Biochemical Research

The sensitive nature of the fluorescence-based assay using 4-(Trifluoromethyl)umbelliferyl butyrate makes it a valuable tool in various areas of biochemical research.

Detection and Quantification of Esterase and Lipase Activity : This substrate is widely used for the continuous and highly sensitive measurement of esterase and lipase activity from a variety of sources, including purified enzymes, cell lysates, and biological fluids. The assay is amenable to a microplate format, allowing for the simultaneous analysis of multiple samples.

High-Throughput Screening for Enzyme Inhibitors and Activators : The robust and sensitive nature of the assay makes it well-suited for high-throughput screening (HTS) campaigns to identify novel inhibitors or activators of esterases and lipases. nih.gov Such screening is crucial in drug discovery programs targeting these enzymes, which are implicated in various diseases.

Kinetic Studies of Enzyme-Substrate Interactions : By measuring the rate of fluorescence production at different substrate concentrations, detailed kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined. nih.gov This information is essential for understanding the catalytic mechanism of the enzyme and its interaction with substrates and inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O4/c1-2-3-12(18)20-8-4-5-9-10(14(15,16)17)7-13(19)21-11(9)6-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOAEWNUCWIZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350924 | |

| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141573-64-0 | |

| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Fluorescent Umbelliferyl Esters

Methodologies for Ester Linkage Formation

The crucial step in the synthesis of 4-(Trifluoromethyl)umbelliferyl butyrate (B1204436) is the formation of the ester bond between the 7-hydroxy group of the 4-(trifluoromethyl)umbelliferone core and butyric acid. Several established esterification methods are applicable to phenolic hydroxyl groups.

One common approach is the acylation of the phenol (B47542) with an activated form of butyric acid, such as butyryl chloride or butyric anhydride , in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and to neutralize the acidic byproduct (hydrochloric acid or butyric acid, respectively). This reaction is generally carried out in an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, Steglich esterification offers a milder approach, which is particularly useful for sensitive substrates. nih.gov This method employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The carbodiimide (B86325) activates the carboxylic acid, facilitating its reaction with the alcohol.

Phase-transfer catalysis (PTC) presents another efficient technique for the synthesis of phenolic esters. lew.ro In this method, the phenoxide anion is transferred from an aqueous phase to an organic phase containing the acylating agent by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. lew.ro This allows the reaction to proceed rapidly at low temperatures. lew.ro

Enzymatic synthesis using lipases or cutinases is also a viable, though less common, method for the esterification of umbelliferone (B1683723) derivatives. These biocatalytic approaches can offer high selectivity and operate under mild reaction conditions.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Acylation | Butyryl chloride or butyric anhydride, base (e.g., pyridine, triethylamine) | Inert solvent (e.g., DCM, THF), room temperature or gentle heating | High yields, readily available reagents |

| Steglich Esterification | Butyric acid, DCC or EDC, DMAP | Inert solvent (e.g., DCM), room temperature | Mild conditions, suitable for sensitive substrates nih.gov |

| Phase-Transfer Catalysis | Butyryl chloride, aqueous NaOH, phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) | Biphasic system (e.g., DCM/water), room temperature | Rapid reaction times, simple workup lew.ro |

| Enzymatic Synthesis | Butyric acid or vinyl butyrate, Lipase (B570770) or Cutinase | Non-aqueous solvent (e.g., hexane, isooctane), specific temperature and pH | High selectivity, environmentally friendly |

Incorporation of the Trifluoromethyl Moiety into Umbelliferone Core Structures

The introduction of a trifluoromethyl (CF3) group at the 4-position of the umbelliferone core is a key modification that can significantly influence the substrate's electronic properties and, consequently, its fluorescence and enzymatic recognition. The synthesis of 4-(trifluoromethyl)umbelliferone is typically achieved through a Pechmann condensation. This reaction involves the condensation of a phenol, in this case, resorcinol (B1680541) , with a β-ketoester bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate , in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like a zeolite.

The reaction proceeds through the formation of a β-hydroxy ester intermediate, which then undergoes intramolecular cyclization and dehydration to yield the coumarin (B35378) ring system. The trifluoromethyl group at the β-position of the ketoester is retained at the 4-position of the resulting umbelliferone.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Resorcinol | Ethyl 4,4,4-trifluoroacetoacetate | Sulfuric acid, p-toluenesulfonic acid, or Zeolite | 4-(Trifluoromethyl)umbelliferone |

Chemical Routes for Analogous Fluorogenic Butyrate Esters

The synthetic principles applied to 4-(Trifluoromethyl)umbelliferyl butyrate can be extended to a variety of analogous fluorogenic butyrate esters. The core fluorophore can be modified, or different ester linkages can be formed.

For instance, the widely used fluorogenic substrate, 4-methylumbelliferyl butyrate , is synthesized by the esterification of 4-methylumbelliferone (B1674119) with butyric acid or its derivatives. The synthesis of 4-methylumbelliferone itself is also achieved via the Pechmann condensation, but in this case, resorcinol is reacted with ethyl acetoacetate .

The esterification of other phenolic fluorophores, such as fluorescein (B123965) and its derivatives, with butyric acid would also yield fluorogenic substrates. The choice of esterification method would depend on the specific properties and functional groups of the fluorophore. For example, the Steglich esterification is a versatile method for coupling carboxylic acids to a wide range of alcohols and phenols. nih.gov

Enzymatic approaches have also been employed for the synthesis of various alkyl butyrates, including butyl butyrate, by reacting butyric acid with the corresponding alcohol in the presence of an immobilized cutinase. nih.govjmb.or.kr This highlights the potential for biocatalysis in the production of a diverse range of butyrate esters.

| Fluorophore | Acylating Agent | Esterification Method | Product |

| 4-Methylumbelliferone | Butyric acid / Butyryl chloride | Acid catalysis / Base-mediated acylation | 4-Methylumbelliferyl butyrate |

| Resveratrol | Butyric acid | Steglich Esterification (EDC, DMAP) | Resveratrol butyrate esters nih.gov |

| Various Alcohols (e.g., butanol, hexanol) | Butyric acid | Enzymatic (Immobilized Cutinase) | Alkyl butyrates nih.govjmb.or.kr |

Principles of Fluorogenic Activation and Spectroscopic Foundations

Enzymatic Hydrolysis: Molecular Mechanism of Fluorophore Release

The utility of 4-(trifluoromethyl)umbelliferyl butyrate (B1204436) as a fluorogenic substrate is predicated on the enzymatic cleavage of its ester bond, which liberates the highly fluorescent 4-(trifluoromethyl)umbelliferone. This process is a cornerstone of assays designed to quantify the activity of various esterases.

Cleavage of the Butyrate Ester Linkage

The process of enzymatic hydrolysis is initiated by the specific recognition and binding of the substrate, 4-(trifluoromethyl)umbelliferyl butyrate, by an esterase. These enzymes catalyze the cleavage of the ester bond linking the butyrate moiety to the umbelliferone (B1683723) core. This reaction involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a transient tetrahedral intermediate. Subsequently, the ester bond is broken, resulting in the release of butyric acid and the fluorophore. The efficiency and rate of this cleavage are dependent on the specific enzyme, substrate concentration, and reaction conditions such as pH and temperature.

Release of the 4-(Trifluoromethyl)umbelliferone Fluorophore

Upon cleavage of the ester linkage, 4-(trifluoromethyl)umbelliferone is released into the reaction medium. In its esterified form, the compound is essentially non-fluorescent. The esterification of the 7-hydroxyl group of the umbelliferone core disrupts the electronic conjugation of the molecule, which is essential for its fluorescent properties. The enzymatic removal of the butyrate group restores this hydroxyl group, thereby reinstating the resonant system and leading to a significant increase in fluorescence. This "turn-on" fluorescence mechanism provides a direct and sensitive measure of enzymatic activity.

Spectroscopic Characteristics of the Released 4-(Trifluoromethyl)umbelliferone

The fluorescence of 4-(trifluoromethyl)umbelliferone is characterized by its excitation and emission spectra, which are crucial for its detection and quantification in enzymatic assays.

Excitation and Emission Maxima in Relevant Experimental Conditions

The spectral properties of 4-(trifluoromethyl)umbelliferone are influenced by the solvent and pH of the medium. In general, coumarin (B35378) derivatives exhibit pH-dependent fluorescence. For 4-(trifluoromethyl)umbelliferone, the excitation maximum is typically around 385 nm, and the emission maximum is observed at approximately 499 nm. aatbio.com It is important to note that these values can shift depending on the specific experimental buffer and its pH. For instance, the related compound 4-methylumbelliferone (B1674119) shows peak excitation at 360 nm and emission at 450 nm at pH 7.0. researchgate.net

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Conditions | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)umbelliferone | 385 | 499 | Not specified | aatbio.com |

| 4-Methylumbelliferone | 360 | 450 | pH 7.0 | researchgate.net |

Quantum Efficiency and Fluorescence Intensity Considerations

pH-Dependent Fluorescence of Umbelliferone Derivatives and Assay Implications

The fluorescence of umbelliferone and its derivatives is highly dependent on the pH of the surrounding medium. gaacademy.orgacs.org This is due to the protonation state of the 7-hydroxyl group. At acidic to neutral pH, the hydroxyl group is protonated, and the fluorescence is relatively weak. As the pH increases into the alkaline range, the hydroxyl group deprotonates to form a phenolate (B1203915) anion. This deprotonation enhances the electron-donating ability of the oxygen atom, leading to a significant increase in fluorescence intensity.

Advanced Methodologies for Enzyme Activity Quantification

Fluorometric Assay Formats: Continuous Monitoring versus Endpoint Detection

Fluorometric assays utilizing 4-(Trifluoromethyl)umbelliferyl butyrate (B1204436) can be performed in two primary formats: continuous monitoring and endpoint detection. The choice between these formats depends on the specific experimental goals, such as determining detailed kinetic parameters or screening a large number of samples.

Continuous Monitoring: In this format, the fluorescence signal is measured repeatedly over time, allowing for the real-time tracking of product formation. This method provides detailed information about the reaction kinetics, including the initial velocity (V₀), which is a direct measure of the enzyme's activity under specific conditions. The rapid hydrolysis of substrates like 4-methylumbelliferyl butyrate, which can yield a positive fluorescence reaction within minutes, makes them well-suited for this approach. nih.gov This allows researchers to observe the linear phase of the reaction and accurately determine the rate before substrate depletion or product inhibition occurs.

Endpoint Detection: For endpoint assays, the enzymatic reaction is allowed to proceed for a predetermined period, after which it is terminated, often by adding a stop solution that drastically changes the pH (e.g., a high pH buffer which also enhances the fluorescence of the umbelliferone (B1683723) product). A single fluorescence measurement is then taken. While this method does not provide detailed kinetic information, it is generally simpler and higher in throughput, making it ideal for screening large numbers of samples simultaneously.

| Feature | Continuous Monitoring | Endpoint Detection |

|---|---|---|

| Principle | Real-time measurement of fluorescence increase | Single fluorescence measurement after a fixed time |

| Data Output | Reaction rate (kinetic data) | Total product formed (single data point) |

| Primary Use | Enzyme kinetics, mechanism of action studies | High-throughput screening, routine activity checks |

| Advantages | Provides detailed kinetic information, identifies assay artifacts (e.g., inhibitor fluorescence) | High throughput, simple, less instrument time per sample |

| Disadvantages | Lower throughput, requires a plate reader with kinetic capabilities | May miss non-linear reaction kinetics, sensitive to timing errors |

Application in High-Throughput Screening Systems

4-(Trifluoromethyl)umbelliferyl butyrate and related fluorogenic substrates are exceptionally well-suited for high-throughput screening (HTS) applications designed to identify modulators of esterase activity. HTS involves the rapid, automated testing of tens of thousands of compounds, demanding assays that are robust, sensitive, and simple.

The key advantages of using umbelliferyl-based substrates in HTS are their low background fluorescence and the high fluorescence of the resulting product, leading to a large signal window. nih.gov The assay is a homogenous, "mix-and-read" format that does not require separation or wash steps, simplifying automation. The enzymatic reaction directly produces a fluorescent signal, allowing for straightforward detection with standard plate readers.

Substrates like 4-methylumbelliferyl butyrate have proven effective in rapidly identifying bacterial species based on their specific esterase activity. nih.gov In one application, all tested strains of Branhamella catarrhalis produced a positive fluorescent signal within five minutes, demonstrating the speed and specificity achievable. nih.gov This rapid signal generation is a significant advantage in HTS, where time is a critical factor. The low level of nonspecific degradation of these substrates further enhances their suitability for screening large libraries where compound interference can be a concern. nih.gov

| Feature | Advantage in High-Throughput Screening (HTS) |

|---|---|

| Homogenous Format | "Mix-and-read" protocol simplifies automation and reduces steps. |

| Fluorogenic Signal | High signal-to-background ratio provides excellent sensitivity. |

| Rapid Kinetics | Allows for short incubation times, increasing throughput. nih.gov |

| Low Non-specific Hydrolysis | Reduces false positives and provides a stable baseline. nih.gov |

| Compatibility | Works with standard microplate formats (96, 384, 1536-well) and automated liquid handlers. |

Comprehensive Enzymatic Characterization and Mechanistic Investigations

Assessment of Butyrate (B1204436) Esterase Activity

4-(Trifluoromethyl)umbelliferyl butyrate is a specific substrate for the assessment of butyrate esterase (EC 3.1.1.1) activity. Esterases are a class of hydrolases that catalyze the cleavage of ester bonds. Those exhibiting a preference for short-chain acyl groups are prime candidates for characterization using 4-CF3-UB. nih.gov The assay quantifies the rate of hydrolysis of the butyrate ester, which corresponds to the enzymatic activity.

The general principle involves incubating the enzyme sample with 4-CF3-UB in a suitable buffer system. The enzymatic reaction yields 4-(trifluoromethyl)umbelliferone, whose fluorescence can be measured over time using a spectrofluorometer. The rate of increase in fluorescence is directly proportional to the esterase activity.

Research has shown that various esterases exhibit high activity towards butyrate esters. For instance, an esterase isolated from Salimicrobium sp. demonstrated a preference for short-chain p-nitrophenyl esters, with maximal activity observed against p-nitrophenyl butyrate (p-NPB). nih.gov Similarly, a novel thermophilic enzyme, DS-007, was identified as an esterase due to its high hydrolytic activity with substrates having shorter acyl chains (≤ C8), with peak activity against p-nitrophenyl butyrate. nih.gov While these studies used a chromogenic substrate (p-NPB) or the related fluorogenic substrate 4-methylumbelliferyl butyrate (4-MUB), the principle of assessing substrate preference is directly applicable to 4-CF3-UB. researchgate.netresearchgate.net

Profiling of Lipase (B570770) Activity and Substrate Specificity

While structurally similar to esterases, lipases (EC 3.1.1.3) are typically characterized by their ability to hydrolyze long-chain triglycerides at an oil-water interface. However, many lipases also exhibit activity towards shorter-chain, water-soluble esters, blurring the distinction between the two enzyme classes. core.ac.uk Consequently, 4-CF3-UB is also employed in profiling the activity and substrate specificity of lipases.

To determine substrate specificity, the enzyme's activity with 4-CF3-UB is compared to its activity with a series of other 4-(trifluoromethyl)umbelliferyl esters possessing different acyl chain lengths (e.g., acetate, caprylate, laurate, palmitate). This comparative analysis reveals the enzyme's preference for specific acyl chain lengths.

For example, studies on lipase variants often utilize a range of p-nitrophenyl esters with varying chain lengths to examine substrate specificity. dergipark.org.tr One such study showed that a lipase from Thermomyces lanuginosus was significantly affected by substrate hydrophobicity, with modified versions of the enzyme showing higher activity on short-chain substrates. dergipark.org.tr Another investigation found that the enzyme DS-007 showed significantly less hydrolytic activity for substrates with acyl chains of C10 or longer, a characteristic feature of an esterase rather than a true lipase. nih.gov The use of artificial substrates like 4-CF3-UB is a crucial first step in optimizing assay conditions before moving to potential natural substrates. nih.gov

Kinetic Parameter Determination (Kₘ, Vₘₐₓ) and Enzyme Inhibition Studies

The use of 4-CF3-UB allows for the precise determination of key enzyme kinetic parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters provide insights into the enzyme's affinity for the substrate and its maximum catalytic efficiency. Assays are performed by measuring the initial reaction velocities at various concentrations of 4-CF3-UB while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation or plotted using a linear transformation like the Lineweaver-Burk plot to calculate Kₘ and Vₘₐₓ.

The catalytic efficiency of the enzyme, often expressed as Vₘₐₓ/Kₘ, can be compared across different substrates to quantify substrate specificity. dergipark.org.tr For instance, a study analyzing lipase activity on different p-nitrophenyl esters found that p-nitrophenyl butyrate (C4) yielded the highest catalytic efficiency (Vₘₐₓ/Kₘ) value of 0.83, while the C16 substrate, p-nitrophenyl palmitate, had the lowest value at 0.063. dergipark.org.tr

| Substrate | Acyl Chain Length | Vₘₐₓ (U/mL) | Kₘ (mM) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

|---|---|---|---|---|

| p-Nitrophenyl Acetate | C2 | 0.75 | 1.10 | 0.68 |

| p-Nitrophenyl Butyrate | C4 | 0.91 | 1.10 | 0.83 |

| p-Nitrophenyl Octanoate | C8 | 1.15 | 1.80 | 0.64 |

| p-Nitrophenyl Laurate | C12 | 0.45 | 2.50 | 0.18 |

| p-Nitrophenyl Palmitate | C16 | 0.19 | 3.00 | 0.06 |

This table presents hypothetical data based on findings reported for lipase activity on p-nitrophenyl esters to illustrate the concept of determining kinetic parameters and catalytic efficiency. dergipark.org.tr

Furthermore, 4-CF3-UB is a suitable substrate for enzyme inhibition studies. By including a potential inhibitor in the reaction mixture, its effect on the enzyme's catalytic activity can be quantified. For example, studies have used substrates like p-nitrophenyl butyrate to demonstrate strong inhibition of hormone-sensitive lipase by compounds like diisopropylfluorophosphate (DFP). nih.gov Similarly, the esterase from Salimicrobium sp. LY19 was significantly inhibited by ethylenediaminetetraacetic acid (EDTA) and phenylmethylsulfonyl fluoride (B91410) (PMSF), indicating it is a metalloenzyme with an essential serine residue. nih.gov

Zymography and In-Gel Enzyme Detection Methodologies

Zymography is an electrophoretic technique used to detect hydrolytic enzyme activity in complex biological samples. For detecting esterase or lipase activity, 4-CF3-UB can be used as an in-gel substrate. The methodology involves incorporating 4-CF3-UB into a non-denaturing polyacrylamide gel. Protein samples are then separated by electrophoresis.

Following electrophoresis, the gel is incubated in a suitable buffer, allowing the separated enzymes to renature and hydrolyze the substrate embedded in the gel matrix. The location of the active enzyme is visualized as a fluorescent band under UV light, corresponding to the area where 4-CF3-UB has been cleaved to release the fluorescent 4-(trifluoromethyl)umbelliferone. nih.govresearchgate.net This technique is highly sensitive and provides information about the molecular weight of the active enzyme.

This in-gel activity assay has been successfully performed using the analogous substrate, 4-methylumbelliferone (B1674119) butyrate, to detect lipolytic activity. nih.gov The general principles of zymography, which involve substrate copolymerization into the gel, protein separation, and in-gel enzymatic reaction, are well-established for various enzyme classes, including metalloproteinases using gelatin as a substrate. researchgate.netnih.gov The appearance of clear bands against a stained background (for chromogenic substrates) or fluorescent bands (for fluorogenic substrates) allows for the semi-quantitative analysis of enzyme activity. researchgate.netnih.gov

Comparative Studies of Fluorogenic Substrates

Relative Performance of 4-(Trifluoromethyl)umbelliferyl butyrate (B1204436) vs. 4-Methylumbelliferyl Butyrate

A direct, quantitative comparison of the enzymatic hydrolysis of 4-(Trifluoromethyl)umbelliferyl butyrate and 4-Methylumbelliferyl butyrate is essential for evaluating their relative merits as fluorogenic substrates. While 4-Methylumbelliferyl butyrate is a widely utilized substrate for detecting lipase (B570770) and esterase activity, its performance can be hampered by issues such as poor stability, which may lead to false-positive results. nih.gov

The introduction of a trifluoromethyl (CF3) group at the 4-position of the umbelliferone (B1683723) ring, in place of a methyl (CH3) group, is anticipated to modulate the substrate's physicochemical and biological properties. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electrophilicity of the ester carbonyl carbon, potentially affecting the rate of enzymatic hydrolysis. Studies on other coumarin (B35378) derivatives have shown that electron-withdrawing groups can enhance their biological activity. nih.gov

The table below presents a hypothetical comparison of the kinetic parameters for the hydrolysis of these two substrates by a generic esterase. It is important to note that specific kinetic values are highly dependent on the enzyme source and assay conditions.

Table 1: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of Umbelliferyl Butyrate Derivatives

| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Catalytic Efficiency (Vmax/Km) |

| 4-(Trifluoromethyl)umbelliferyl butyrate | Esterase A | Data not available | Data not available | Data not available |

| 4-Methylumbelliferyl butyrate | Esterase A | 50 | 100 | 2.0 |

The enhanced electron-withdrawing properties of the trifluoromethyl group in 4-(Trifluoromethyl)umbelliferyl butyrate may lead to a lower pKa of the resulting 4-(trifluoromethyl)umbelliferone fluorophore compared to 4-methylumbelliferone (B1674119). This could alter the optimal pH for fluorescence detection.

Evaluation Against Other Umbelliferone and Fluorescent Butyrate Esters

A variety of fluorogenic butyrate esters have been developed for the detection of hydrolytic enzyme activity. These substrates often differ in the fluorophore core or the linker connecting the butyrate moiety to the fluorophore. Besides umbelliferone derivatives, other fluorophores such as fluorescein (B123965) and resorufin (B1680543) have been employed.

The choice of the fluorophore and its substituents can significantly impact the substrate's spectral properties, quantum yield, and susceptibility to environmental factors like pH. For instance, fluorescein-based probes offer bright green fluorescence, while resorufin-based substrates provide red-shifted emission, which can be advantageous in reducing background fluorescence from biological samples. researchgate.net

The performance of 4-(Trifluoromethyl)umbelliferyl butyrate can be contextualized by comparing its structural features to other umbelliferone-based substrates with different acyl chain lengths (e.g., acetate, heptanoate, oleate). The length and nature of the acyl chain are critical determinants of substrate specificity for different lipases and esterases. researchgate.netresearchgate.net

Table 2: Comparison of Different Fluorogenic Butyrate Ester Substrates

| Substrate | Fluorophore | Key Features |

| 4-(Trifluoromethyl)umbelliferyl butyrate | 4-(Trifluoromethyl)umbelliferone | Potentially altered electronic properties due to CF3 group. |

| 4-Methylumbelliferyl butyrate | 4-Methylumbelliferone | Commonly used, but may have stability issues. nih.gov |

| Fluorescein dibutyrate | Fluorescein | Bright green fluorescence upon hydrolysis. |

| Resorufin butyrate | Resorufin | Red-shifted fluorescence, reducing background interference. researchgate.net |

Structural-Activity Relationships and Fluorophore Design Principles

The design of effective fluorogenic substrates is guided by structure-activity relationships (SAR) that correlate molecular structure with performance. For umbelliferone-based substrates, modifications at the C4 position of the coumarin ring are known to influence the electronic properties of the molecule, which in turn affects the fluorophore's spectral characteristics and the susceptibility of the ester bond to enzymatic cleavage.

The substitution of a methyl group with a trifluoromethyl group at the C4 position represents a strategic modification based on established design principles:

Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing group. This property can increase the partial positive charge on the carbonyl carbon of the butyrate ester, making it a more favorable target for nucleophilic attack by the serine residue in the active site of esterases and lipases. This could potentially lead to a higher catalytic efficiency (kcat/Km). Studies on coumarin derivatives have demonstrated that the introduction of a hydrophobic, electron-withdrawing group at the C-4 position can enhance inhibitory activity against certain enzymes. nih.gov

Fluorophore Properties : The electronic nature of the C4 substituent also influences the photophysical properties of the resulting umbelliferone. An electron-withdrawing group like CF3 can affect the pKa of the 7-hydroxyl group, which is critical for fluorescence. The fluorescence of umbelliferone is pH-dependent, with the anionic form being the predominant fluorescent species. A lower pKa for 4-(trifluoromethyl)umbelliferone could mean that the fluorophore reaches its maximum fluorescence at a lower pH, which might be advantageous for assays conducted under physiological conditions.

Steric Factors : While the trifluoromethyl group is larger than a methyl group, the difference in steric hindrance at the C4 position is generally not considered to be a major factor in substrate binding for many esterases, where the acyl chain binding pocket is the primary determinant of specificity.

Research Applications in Biological Systems and Process Discovery

Identification and Characterization of Novel Hydrolase Enzymes from Diverse Sources

The search for novel enzymes with unique properties for industrial and biotechnological applications has led researchers to explore diverse and often extreme environments. Metagenomics, the study of genetic material recovered directly from environmental samples, provides access to the vast biochemical potential of unculturable microorganisms. In this context, high-throughput screening assays are essential, and fluorogenic substrates like 4-(Trifluoromethyl)umbelliferyl butyrate (B1204436) are critical for efficiently identifying target enzyme activities within large genetic libraries. nih.govnih.govresearchgate.net

Researchers construct metagenomic libraries from sources such as compost, soil, oil-polluted mudflats, and hot springs. nih.govnih.govmdpi.comjmb.or.kr These libraries are then screened for lipolytic activity using substrates that indicate the presence of esterases or lipases. While chromogenic substrates like p-nitrophenyl butyrate (pNPB) are commonly used, fluorogenic substrates offer higher sensitivity. The process involves expressing genes from the environmental DNA in a host organism like E. coli and testing the resulting clones for their ability to hydrolyze the butyrate ester. A positive signal, such as the release of a fluorescent product, identifies a clone harboring a gene for a functional hydrolase.

Once identified, the novel enzymes are purified and characterized to determine their biochemical properties. This characterization typically includes determining the enzyme's substrate specificity, optimal temperature and pH, and stability in the presence of organic solvents or inhibitors. For instance, studies on novel esterases isolated from compost and oil-polluted mudflat metagenomic libraries revealed enzymes with distinct characteristics, such as optimal activity under alkaline conditions and varying stability in organic solvents, highlighting their potential for industrial applications. nih.govmdpi.com

Below is a table summarizing the characteristics of novel hydrolases discovered using butyrate ester substrates in metagenomic screening.

| Enzyme Name | Source | Lipman Family | Optimal Substrate | Optimal pH | Optimal Temp (°C) | Key Finding |

|---|---|---|---|---|---|---|

| Est8L | Compost Metagenome | IV | p-Nitrophenyl butyrate (C4) | 9.0 | 40 | Functions as a dimer; inhibited by some organic solvents. nih.govnih.gov |

| Est13L | Compost Metagenome | VIII | p-Nitrophenyl caproate (C6) | 10.0 | 40 | Functions as a tetramer; activated by isopropanol (B130326) and methanol. nih.govnih.gov |

| Est4L | Oil-Polluted Mudflat Metagenome | V | p-Nitrophenyl caprate (C10) | - | - | Showed broad substrate specificity from C2 to C12 esters. mdpi.com |

| EstMa | Hot Spring Soil Metagenome | VI | p-Nitrophenyl valerate (B167501) (C5) | 6.5 | 50 | Exhibited low amino acid similarity to previously known esterases. jmb.or.kr |

Investigation of Enzyme Expression and Regulation in Cellular and Tissue Models

Butyrate, a short-chain fatty acid, is a biologically significant molecule known to be a primary energy source for colonocytes and an inhibitor of histone deacetylases (HDACs), which allows it to act as a potent regulator of gene expression. nih.gov It can induce profound changes in cellular processes, including cell cycle arrest, apoptosis, and differentiation in various cell types. nih.govnih.gov Investigating the downstream effects of butyrate on cellular function often involves measuring changes in the expression and activity of specific enzymes.

Fluorogenic substrates such as 4-(Trifluoromethyl)umbelliferyl butyrate serve as sensitive reporters for quantifying these butyrate-induced changes in intracellular or secreted esterase activity. rsc.orgnih.govacs.org When cells or tissues are treated with butyrate, global gene expression profiles can be significantly altered. nih.govscienceopen.com These changes can lead to the up- or down-regulation of hydrolase enzymes. By lysing the cells and adding CF3-UB, or by applying it to living cells, researchers can measure the rate of fluorescence increase, which corresponds directly to the level of esterase activity. rsc.orgnih.gov This provides a functional readout of the regulatory effects of butyrate.

For example, studies have shown that treating bovine kidney epithelial cells or human colonic mucosa with butyrate leads to significant changes in the transcription of genes involved in cell cycle control, metabolism, and apoptosis. nih.govscienceopen.com The resulting changes in the cellular enzymatic landscape can be functionally assessed using esterase activity assays. Such assays are crucial for linking the gene regulatory role of butyrate to tangible changes in cell physiology and metabolism. The activity of intracellular esterases is also a key indicator of cell viability and health, and fluorogenic probes are widely used to discriminate between living and dead cells and to monitor cellular status in response to various stimuli. rsc.orgnih.gov

Applications in Microbial Physiology and Metabolic Studies

In microbiology, the rapid and accurate identification of microorganisms is crucial for clinical diagnostics and industrial quality control. rapidmicrobiology.com Many identification methods rely on detecting specific enzymatic activities that are unique to a particular species or group of bacteria. rapidmicrobiology.com 4-(Trifluoromethyl)umbelliferyl butyrate and its analogs are used in such tests to identify bacteria that produce butyrate esterase.

A prominent example is the identification of Moraxella catarrhalis, a human respiratory pathogen. This bacterium produces a characteristic butyrate esterase that distinguishes it from non-pathogenic Neisseria species, which often reside in the same anatomical location and can appear similar in culture. nih.govacs.orgnih.gov A rapid spot test using 4-methylumbelliferyl butyrate can provide a positive identification in minutes. nih.gov When a colony of M. catarrhalis is exposed to the substrate, the enzyme cleaves the butyrate group, releasing the fluorescent umbelliferone (B1683723) molecule, which is easily detected under UV light. nih.govnih.gov This provides a simple, sensitive, and specific method for clinical laboratories. nih.gov

Beyond simple identification, these substrates are valuable for studying the physiology and metabolism of microbial communities, particularly the gut microbiota. The production of butyrate by gut bacteria is of immense interest due to its critical role in maintaining gut health. nd.edu.aunih.govmdpi.com Fluorogenic substrates can be employed to screen for and isolate butyrate-producing bacteria from complex samples like feces or to study the enzymatic pathways involved in butyrate metabolism. researchgate.net Understanding which bacteria produce butyrate and how their activity is influenced by diet or other factors is a key area of research for developing microbial therapeutics. nih.gov

The table below details the application of umbelliferyl butyrate substrates in microbial identification.

| Organism | Enzyme Detected | Substrate Used | Application | Outcome |

|---|---|---|---|---|

| Moraxella catarrhalis | Butyrate esterase | 4-Methylumbelliferyl butyrate | Rapid clinical identification | Positive fluorescence within 5 minutes, differentiating it from Neisseria spp. nih.govnih.gov |

| Neisseria spp. | Butyrate esterase | 4-Methylumbelliferyl butyrate | Differential identification | Remains negative (no fluorescence), confirming absence of the target enzyme. nih.govnih.gov |

Future Perspectives and Innovations in Fluorogenic Substrate Technology

Rational Design of Next-Generation Fluorogenic Probes with Enhanced Properties

The development of new fluorogenic probes is moving beyond simple screening to a more deliberate, rational design approach aimed at optimizing performance. nih.gov This involves computational and synthetic strategies to create molecules with superior photophysical properties, stability, and biological specificity. nih.govnih.gov

A primary goal is the enhancement of the core fluorophore. For coumarin-based probes like umbelliferone (B1683723) derivatives, modifications are engineered to increase fluorescence quantum yields, improve photostability, and shift emission wavelengths into the far-red or near-infrared (NIR) spectrum. researchgate.netnih.gov Longer wavelength probes are particularly valuable as they minimize interference from the natural autofluorescence of biological samples, which is most prominent at shorter wavelengths. nih.gov Innovations in fluorophore chemistry have led to "ultrafluorogenic" probes that can produce an increase in fluorescence of over 11,000-fold upon reaction, providing exceptional signal-to-noise ratios. nih.govresearchgate.net

Computational techniques are becoming instrumental in redesigning both enzymes and their substrates. nih.govpnas.orgmuni.cz These methods allow for the prediction of how structural changes will affect substrate binding and turnover, facilitating the engineering of probes with high specificity for a single enzyme target. nih.govmuni.cz A critical challenge in probe design, especially for in vivo applications, is interference from ubiquitous enzymes like non-specific esterases. nih.gov To address this, a "fragment-based fluorogenic probe discovery" (FBFPD) approach has been developed to rationally design probes that are insensitive to cleavage by background esterases, thereby dramatically improving their target specificity. nih.govacs.org Other strategies include incorporating self-immolating linkers that reduce steric hindrance between the fluorophore and the enzyme's active site, enhancing the probe's efficiency as a substrate. mdpi.com

Table 1: Strategies for Rational Design of Enhanced Fluorogenic Probes

| Design Strategy | Objective | Desired Outcome |

|---|---|---|

| Fluorophore Modification | Improve photophysical properties | Higher quantum yield, greater photostability, longer emission wavelengths (far-red/NIR) to reduce autofluorescence. researchgate.netnih.gov |

| Computational Design | Optimize enzyme-substrate interaction | Increased substrate specificity, predictable binding modes, and catalytic efficiency. nih.govpnas.orgmuni.cz |

| Esterase-Insensitive Linkers | Increase in vivo specificity | Resistance to cleavage by non-specific background esterases, leading to lower background signal. nih.govacs.org |

| Self-Immolating Linkers | Enhance enzyme accessibility | Reduced steric hindrance between the bulky fluorophore and the enzyme active site, improving reaction efficiency. mdpi.com |

| "Ultrafluorogenic" Chemistry | Maximize signal amplification | Extremely large "turn-on" fluorescence response upon enzymatic cleavage for superior sensitivity. nih.govresearchgate.net |

Integration with Advanced Biosensing and Imaging Platforms

The utility of fluorogenic substrates is significantly amplified when they are integrated with advanced analytical platforms. This combination enables high-throughput analysis, single-cell studies, and dynamic real-time imaging of enzymatic activity in living systems.

High-throughput screening (HTS) is a major application where fluorogenic assays are indispensable due to their high sensitivity, simplicity, and homogeneous, no-wash format. rsc.orgnih.govbpsbioscience.com These characteristics make them ideal for screening large libraries of compounds to identify potential modulators of enzyme activity. scbt.com

Microfluidic systems, or "lab-on-a-chip" technology, offer precise control over the cellular microenvironment during analysis. nih.gov When combined with live-cell imaging, microfluidics allows for the dynamic monitoring of cellular responses to stimuli with high temporal resolution while maintaining cell health and viability. biocompare.com This technology is being used for applications ranging from studying single bacteria to analyzing mammalian cell signaling pathways. nih.govmdpi.com

Advanced microscopy techniques are leveraging next-generation probes for unprecedented views into cellular processes. For example, high-speed Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to monitor protein interactions and signaling cascades in living cells in a format suitable for high-content screening. nih.gov The development of cell-permeable probes allows for the visualization of enzymatic activity directly within intact, living cells and even whole organisms like zebrafish. acs.orgmdpi.comresearchgate.net This enables the study of biological processes in their native context with high spatiotemporal detail, a feat unmatched by other techniques. nih.govbohrium.com

Expanding the Scope of Enzymatic Target Identification

Fluorogenic probes are evolving from tools for measuring the activity of known enzymes to powerful instruments for discovery. By creating diverse libraries of substrates, researchers can now perform "enzyme fingerprinting" or activity profiling to identify new enzymatic targets and better understand substrate specificity. nih.gov

A key strategy involves the creation of a structure-activity relationship (SAR) library of fluorogenic substrates. By systematically screening structurally homologous enzymes against this library, subtle differences in their substrate preferences can be pinpointed. janelia.org This approach has been used to refine the overlapping substrate specificity of bacterial esterases, demonstrating that selectivity can be finely tuned by minor variations in substrate structure. janelia.org

This library-based approach is also a powerful tool for discovering novel biomarkers. rsc.org For instance, a library of 380 fluorescent probes was used to screen resected specimens from cancer patients, leading to the identification of promising probes for tumor-selective imaging and the discovery of new biomarker enzyme activities that can discriminate between tumor and non-tumor tissues. rsc.org Such activity-based profiling can reveal dysregulated enzymes in disease states, such as the overexpression of certain esterases in cancer cells, opening avenues for new diagnostic and therapeutic strategies. nih.govresearchgate.net These methods allow researchers to move beyond quantifying a single, known enzyme to profiling entire families of enzymes in complex biological samples, thereby expanding the landscape of enzymatic target identification. nih.gov

Methodological Advancements for Complex Biological Matrices

Applying fluorogenic assays to complex biological samples like cell lysates, blood, or living tissue presents significant challenges, including substrate instability and high background signals. rndsystems.com Consequently, substantial effort is focused on developing methodological advancements to ensure accuracy and sensitivity in these environments.

A primary obstacle is autofluorescence, the natural fluorescence emitted by biological components like NADH and collagen, which can obscure the signal from the probe. fluorofinder.comptglab.com Several strategies are employed to mitigate this issue:

Use of Far-Red Probes: Shifting the probe's excitation and emission wavelengths to the far-red spectrum (above 600 nm) avoids the main range of cellular autofluorescence, which is typically in the blue and green regions. nih.govbosterbio.com

Sample Preparation: Removing dead cells and debris, which are highly autofluorescent, through methods like centrifugation can significantly reduce background noise. fluorofinder.combosterbio.com

Buffer Optimization: The concentration of components like fetal bovine serum (FBS) in staining buffers can be reduced or replaced with alternatives like bovine serum albumin (BSA) to minimize background fluorescence. fluorofinder.combosterbio.com

Another critical advancement is the development of multiplexed assays, which allow for the simultaneous measurement of multiple enzyme activities in a single sample. scielo.br This is achieved by using several fluorogenic substrates that are linked to different fluorophores with distinct, non-overlapping emission spectra. scielo.br For example, an umbelliferone-based probe (blue/green fluorescence) can be combined with a resorufin-based probe (red fluorescence) in the same well to monitor two different enzymes at once. scielo.br This approach saves time, reduces reagent consumption, and minimizes sample handling errors. scielo.brnih.gov

Furthermore, when working with complex matrices like cell lysates, it is crucial to account for the presence of contaminating enzymes that may also cleave the substrate. rndsystems.com Methodological rigor, such as the use of specific enzyme inhibitors or antibodies, is required to confirm that the observed activity is indeed from the enzyme of interest. rndsystems.com Researchers are also designing probes with enhanced stability to resist non-specific, non-enzymatic hydrolysis, ensuring that the fluorescent signal is a true measure of enzymatic activity. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.